4-(4-Fluoro-3-methylphenyl)picolinic acid
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Overview
Description
4-(4-Fluoro-3-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO2 It is a derivative of picolinic acid, characterized by the presence of a fluoro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)picolinic acid typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-3-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound disrupts their structure and function, inhibiting viral replication and packaging. This mechanism is particularly effective against enveloped viruses, where the compound interferes with viral-cellular membrane fusion and cellular endocytosis .
Comparison with Similar Compounds
6-(3-Fluoro-4-methylphenyl)picolinic acid: Shares a similar structure but differs in the position of the fluoro and methyl groups on the phenyl ring.
4-Fluoro-3-methylphenylboronic acid: Another related compound used in organic synthesis.
Uniqueness: 4-(4-Fluoro-3-methylphenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(2-3-11(8)14)10-4-5-15-12(7-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPJCOTRRDALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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